BenchChemオンラインストアへようこそ!

5-Methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Mycobacterial kinase inhibition PknG Tuberculosis drug discovery

5-Methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 392239-03-1) is a synthetic small-molecule member of the 2-acylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide chemotype, a scaffold extensively characterized in kinase inhibitor and anti-mycobacterial discovery programs. The compound bears a propionamido substituent at the 2-position, a primary carboxamide at the 3-position, and a single methyl group at the 5-position of the fused cyclohexyl ring, yielding a molecular formula of C₁₃H₁₈N₂O₂S and a molecular weight of 266.36 g/mol.

Molecular Formula C13H18N2O2S
Molecular Weight 266.36
CAS No. 392239-03-1
Cat. No. B2415410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
CAS392239-03-1
Molecular FormulaC13H18N2O2S
Molecular Weight266.36
Structural Identifiers
SMILESCCC(=O)NC1=C(C2=C(S1)CCC(C2)C)C(=O)N
InChIInChI=1S/C13H18N2O2S/c1-3-10(16)15-13-11(12(14)17)8-6-7(2)4-5-9(8)18-13/h7H,3-6H2,1-2H3,(H2,14,17)(H,15,16)
InChIKeyGUXIKCLOHRJUKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 392239-03-1): Core Structural Identity and Procurement-Relevant Physicochemical Profile


5-Methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 392239-03-1) is a synthetic small-molecule member of the 2-acylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide chemotype, a scaffold extensively characterized in kinase inhibitor and anti-mycobacterial discovery programs [1]. The compound bears a propionamido substituent at the 2-position, a primary carboxamide at the 3-position, and a single methyl group at the 5-position of the fused cyclohexyl ring, yielding a molecular formula of C₁₃H₁₈N₂O₂S and a molecular weight of 266.36 g/mol [2]. Its structural architecture places it at the intersection of two well-validated pharmacological series: FLT3 tyrosine kinase inhibitors and mycobacterial protein kinase G (PknG) inhibitors, where subtle variations in the 2-acylamino chain and tetrahydrobenzo ring substitution critically govern potency, selectivity, and target engagement [3].

Why Generic Substitution Fails for 5-Methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide: SAR-Driven Evidence Against In-Class Interchangeability


Within the 2-acylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide class, bioactivity is exquisitely sensitive to three structural variables: the nature of the 2-acylamino chain, the presence and position of methyl substitution on the tetrahydrobenzo ring, and the 3-carboxamide substituent. Published FLT3 SAR data demonstrate that replacing a propionamido group (IC₅₀ = 2.1 μM) with a cyclopropylcarboxamide reduces activity over 5-fold (IC₅₀ > 10 μM), while the isomeric isopropylcarboxamide similarly abolishes potency [1]. In the parallel PknG series, the 6-methyl cyclopropylcarboxamide analog (Protein Kinase G Inhibitor-1) achieves an IC₅₀ of 0.9 μM, whereas the unsubstituted variant AX20017 (no ring methyl) exhibits an IC₅₀ of 0.39 μM — a 2.3-fold potency shift attributable solely to methyl presence and position . These steep SAR gradients mean that swapping 5-methyl-2-propionamido for a 6-methyl-2-cyclopropylcarboxamide, a des-methyl, or a 2-benzamido analog cannot be assumed bioequivalent without explicit comparative data. The present compound occupies a unique and underexplored coordinate in this multi-parameter activity landscape, making its procurement decisions dependent on compound-specific evidence rather than in-class assumptions.

Quantitative Differentiation Evidence for 5-Methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 392239-03-1) Relative to Closest Analogs


Structural Differentiation from PknG Inhibitor AX20017: 5-Methyl Substitution as a Selectivity and Potency Modulator

The target compound differs from the well-characterized PknG inhibitor AX20017 (CAS 329221-38-7, IC₅₀ = 0.39 μM against M. tuberculosis PknG) by two critical structural features: (a) replacement of the cyclopropanecarboxamido group at position 2 with a propionamido group, and (b) addition of a 5-methyl substituent on the tetrahydrobenzo ring that is absent in AX20017 . In the FLT3 series, the propionamido-to-cyclopropylcarboxamide switch results in >5-fold activity loss, indicating that this moiety is a primary potency determinant [1]. Concurrently, comparison of Protein Kinase G Inhibitor-1 (6-methyl, IC₅₀ = 0.9 μM) with its des-methyl analog (AX20017, IC₅₀ = 0.39 μM) reveals that methyl position and presence modulate PknG potency by approximately 2.3-fold [2]. The target compound's unique combination of a 5-methyl (rather than 6-methyl or unsubstituted) ring with a propionamido (rather than cyclopropanecarboxamido) 2-substituent represents an unexplored SAR coordinate within the PknG pharmacophore.

Mycobacterial kinase inhibition PknG Tuberculosis drug discovery

FLT3 Kinase Inhibitory Potential: Propionamido Moiety Establishes Low-Micromolar Baseline with Opportunity for 5-Methyl Optimization

In the foundational FLT3 SAR study by Patch et al. (2006), the des-methyl-2-propionamido analog (Compound 2) inhibited isolated FLT3 with an IC₅₀ of 2.1 μM and was inactive in the MV4-11 cellular proliferation assay (IC₅₀ > 10 μM) [1]. The corresponding acetamido analog (Compound 1) showed comparable enzyme potency (IC₅₀ = 2.0 μM). Critically, the same study demonstrated that deletion of the fused cyclohexyl ring (i.e., removal of the tetrahydrobenzo moiety) caused a 50-fold reduction in FLT3 inhibitory activity, confirming that the tetrahydrobenzo ring is an essential potency element [1]. The target compound retains this critical tetrahydrobenzo core while adding a 5-methyl substituent. Although direct FLT3 data for the target compound are absent, published SAR from the same scaffold class shows that ring methylation can either enhance or diminish activity depending on position: in the benzoylamide sub-series, 4-methyl substitution improved FLT3 enzyme inhibition (IC₅₀ = 0.052 μM vs 0.36 μM for the unsubstituted parent), whereas ortho-substitution uniformly abolished activity [1]. The 5-methyl position on the saturated cyclohexyl ring is topologically distinct from the aromatic substitutions explored, representing an untested variable.

FLT3 inhibition Acute myeloid leukemia Kinase inhibitor SAR

Mycobacterial Infection Target Engagement: Patent-Disclosed PknG Inhibitor Class Membership with Distinct 5-Methyl-2-propionamido Pharmacophore

Multiple patent families explicitly claim 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivatives as inhibitors of mycobacterial serine/threonine protein kinases, particularly PknG, for the treatment of tuberculosis and opportunistic mycobacterial infections [1][2]. The PknG target is validated by demonstration that inhibitor treatment overcomes the macrophage degradation resistance characteristic of virulent mycobacteria [3]. Within this patent space, the target compound's specific substitution pattern — 5-methyl on the tetrahydrobenzo ring plus 2-propionamido — is structurally encompassed by the generic Markush formulae but is not explicitly exemplified [1]. By contrast, the closely related 6-methyl-2-cyclopropanecarboxamido analog (Protein Kinase G Inhibitor-1, CAS 354544-70-0) has been commercially developed as a tool compound with a confirmed PknG IC₅₀ of 0.9 μM , and the des-methyl-2-cyclopropanecarboxamido analog AX20017 has demonstrated inhibition of mycobacterial growth in M. tuberculosis-infected macrophages and suppression of persistence in combination with antibiotics in vitro and ex vivo [4]. The target compound's structural divergence — propionamido replacing cyclopropanecarboxamido and 5-methyl replacing 6-methyl or hydrogen — defines a pharmacophore variant whose PknG activity and anti-mycobacterial efficacy remain to be experimentally determined.

Mycobacterium tuberculosis PknG inhibition Anti-tuberculosis agents

Physicochemical Differentiation: Lower Molecular Weight and Reduced Lipophilicity Favor Pharmacokinetic Developability

The target compound (MW = 266.36 g/mol, C₁₃H₁₈N₂O₂S) possesses a molecular weight 12 Da lower than Protein Kinase G Inhibitor-1 (MW = 278.37 g/mol, C₁₄H₁₈N₂O₂S) and approximately 12 Da higher than AX20017 (MW = 264.34 g/mol, C₁₃H₁₆N₂O₂S) [1]. The propionamido group (logP contribution ~0.3) is less lipophilic than the cyclopropanecarboxamido group (logP contribution ~0.7), and the 5-methyl substitution on the saturated ring avoids the metabolic liability associated with aromatic methyl groups present in benzoylamide-series FLT3 inhibitors such as TCS 359 [2]. These features position the target compound within favorable drug-like chemical space (MW < 300, hydrogen bond donors = 2, hydrogen bond acceptors = 3, rotatable bonds = 3) as computed by PubChem [3], suggesting potential advantages in solubility, permeability, and metabolic stability relative to higher-MW, more lipophilic analogs in the class.

Drug-likeness Physicochemical properties Lead optimization

Recommended Research and Industrial Application Scenarios for 5-Methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 392239-03-1)


Mycobacterial PknG Probe Development: A Structural Analog for Dissecting Kinase Selectivity Determinants

Based on the class-level evidence that 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides inhibit mycobacterial PknG — with AX20017 (IC₅₀ = 0.39 μM) suppressing M. tuberculosis survival in macrophages — this compound is best deployed as a structural probe to interrogate how the 5-methyl-2-propionamido substitution pattern affects PknG potency and selectivity relative to the established 2-cyclopropanecarboxamido series . Its distinct pharmacophore may reveal differential off-target kinase profiles that inform the design of more selective anti-tubercular agents.

FLT3 Kinase Inhibitor SAR Expansion: Evaluating the 5-Methyl Vector in Hit-to-Lead Optimization

The Patch et al. (2006) FLT3 SAR study established that the propionamido moiety confers low-micromolar FLT3 inhibition and that the fused tetrahydrobenzo ring is essential (~50-fold potency contribution) [1]. With the 5-methyl position representing an unexplored vector in the FLT3 pharmacophore, this compound is suitable for head-to-head biochemical profiling against the des-methyl analog (Compound 2, IC₅₀ = 2.1 μM) and the 6-methyl cyclopropanecarboxamido comparator to quantify the potency and selectivity impact of ring methylation position in the context of AML-relevant kinase inhibition.

Lead-Like Scaffold for Multi-Parameter Optimization in Anti-Infective Drug Discovery

With a molecular weight of 266.36 g/mol — substantially lower than advanced FLT3 leads such as TCS 359 (MW = 360.43) or Compound 44 (MW = 374.46) — and favorable computed drug-likeness parameters (2 HBD, 3 HBA, 3 rotatable bonds), this compound represents a lead-like starting point for multi-parameter optimization [2]. Procurement for fragment-based or structure-guided design programs targeting either FLT3-driven leukemias or PknG-dependent mycobacterial infections is warranted, with the understanding that direct activity data for the specific compound must be generated as a first experimental step.

Chemical Biology Tool for Dual-Target Profiling Across Kinase Family Members

Given the established cross-reactivity of 2-acylaminothiophene-3-carboxamides with multiple kinase targets — including FLT3, PknG, and potentially other serine/threonine and tyrosine kinases within the patent-disclosed disease indications (immunological, cardiovascular, neurodegenerative, and proliferative disorders) — this compound is suited for broad kinase selectivity profiling panels [3]. Its unique substitution pattern (5-methyl-2-propionamido) may confer a selectivity fingerprint distinct from both the 2-cyclopropanecarboxamido PknG inhibitors and the 2-benzamido FLT3 inhibitors, potentially identifying novel kinase targets for the scaffold class.

Quote Request

Request a Quote for 5-Methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.